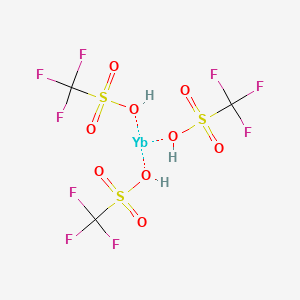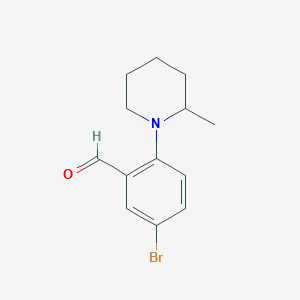
3-Chlorobenzenecarbaldehyde oxime
Descripción general
Descripción
3-Chlorobenzenecarbaldehyde oxime is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorobenzenecarbaldehyde oxime can be synthesized through the condensation of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, to yield the desired oxime. The general reaction is as follows:
3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzenecarbaldehyde Oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of zinc oxide as a catalyst under solvent-free conditions, which minimizes waste and environmental impact . This green chemistry approach is advantageous for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobenzenecarbaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Nitriles: Formed through oxidation of the oxime group.
Amines: Formed through reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chlorobenzenecarbaldehyde oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-chlorobenzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo nucleophilic addition reactions with various biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine substitution.
4-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the fourth position of the benzene ring.
2-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the second position of the benzene ring.
Uniqueness
3-Chlorobenzenecarbaldehyde oxime is unique due to the specific positioning of the chlorine atom at the third position of the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other related compounds .
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H |
Clave InChI |
PEGODJOFVRYPMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8809269.png)



